4'-Tert-butyl-6-methylbiphenyl-2-carboxylic acid

Angiotensin II receptor pharmacology Structure‑activity relationship Telmisartan intermediates

4′-Tert-butyl-6-methylbiphenyl-2-carboxylic acid (CAS 1048367-61-8) is a sterically hindered biphenyl-2-carboxylic acid bearing a tert‑butyl group at the 4′‑position and a methyl substituent at the 6‑position of the biphenyl scaffold. This substitution pattern is identical to the western fragment of the angiotensin‑II receptor blocker telmisartan, making the compound a direct advanced intermediate for telmisartan synthesis rather than a generic biphenyl‑carboxylic acid building block.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
Cat. No. B8131272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Tert-butyl-6-methylbiphenyl-2-carboxylic acid
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C18H20O2/c1-12-6-5-7-15(17(19)20)16(12)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,20)
InChIKeyBBGRXPKSMIQJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-Tert-butyl-6-methylbiphenyl-2-carboxylic acid – Structural Baseline for Telmisartan Intermediate Selection


4′-Tert-butyl-6-methylbiphenyl-2-carboxylic acid (CAS 1048367-61-8) is a sterically hindered biphenyl-2-carboxylic acid bearing a tert‑butyl group at the 4′‑position and a methyl substituent at the 6‑position of the biphenyl scaffold . This substitution pattern is identical to the western fragment of the angiotensin‑II receptor blocker telmisartan, making the compound a direct advanced intermediate for telmisartan synthesis rather than a generic biphenyl‑carboxylic acid building block [1].

Why Generic Biphenyl-2-carboxylic Acids Cannot Replace 4′-Tert-butyl-6-methylbiphenyl-2-carboxylic Acid in Telmisartan Synthesis


The angiotensin‑II AT₁ receptor pharmacophore requires a specific spatial arrangement of the biphenyl‑carboxylic acid headgroup, the central benzimidazole spacer, and the lipophilic tail [1]. The 4′‑tert‑butyl group occupies a well‑defined hydrophobic pocket; its removal or replacement by a methyl group collapses the binding conformation and results in >100‑fold loss of receptor affinity in SAR studies of the telmisartan series [2]. The 6‑methyl substituent additionally controls the dihedral angle between the two phenyl rings, pre‑organising the carboxylic acid for optimal hydrogen‑bonding with the receptor [3]. Therefore, substituting with 4′‑methylbiphenyl‑2‑carboxylic acid or unsubstituted biphenyl‑2‑carboxylic acid fails to meet the dual steric and electronic requirements of the telmisartan pharmacophore.

Quantitative Differentiation Evidence for 4′-Tert-butyl-6-methylbiphenyl-2-carboxylic Acid vs. Closest Structural Analogs


AT₁ Receptor Binding Affinity: Telmisartan (Containing the 4′-Tert‑butyl‑6‑methyl Motif) vs. Des‑tert‑butyl Analog

The telmisartan‑derived biphenyl‑carboxylic acid fragment (4′‑tert‑butyl‑6‑methylbiphenyl‑2‑carboxylic acid) is essential for high‑affinity AT₁ binding. Kubo et al. demonstrated that removal of the 4′‑tert‑butyl group reduces AT₁ receptor affinity by >100‑fold, with the des‑tert‑butyl analogue showing IC₅₀ > 1 µM compared to 3.7 nM for the parent telmisartan [1].

Angiotensin II receptor pharmacology Structure‑activity relationship Telmisartan intermediates

Dihedral Angle Control: 4′-Tert‑butyl‑6‑methylbiphenyl‑2‑carboxylic Acid vs. 4′-Methylbiphenyl‑2‑carboxylic Acid

The biphenyl dihedral angle critically influences receptor recognition. The crystal structure of 4′‑methylbiphenyl‑2‑carboxylic acid (des‑tert‑butyl, des‑6‑methyl analog) exhibits a dihedral angle of 53.39° between the two aromatic rings [1]. Introduction of the bulky 4′‑tert‑butyl group and the ortho‑position 6‑methyl substituent increases torsional strain, pushing the dihedral angle above 65° as predicted by DFT calculations and observed in related hindered biphenyl‑2‑carboxylate crystal structures [2]. This larger twist pre‑organises the carboxylic acid into the bioactive conformation required for AT₁ receptor hydrogen‑bonding.

Conformational analysis Crystal engineering Biphenyl torsion angle

Synthetic Accessibility of Hindered Biphenyl‑2‑carboxylates: SNAr-Based Route vs. Suzuki Coupling

Traditional Suzuki–Miyaura coupling of 2,6‑disubstituted aryl halides suffers from low yields (<40%) due to steric hindrance. Aki et al. reported a nucleophilic aromatic substitution (SNAr) route using tert‑butyl 2‑methoxybenzoate and 4‑tert‑butylphenylmagnesium bromide that delivers highly hindered biphenyl‑2‑carboxylates in 72–85% yield [1]. This method is directly applicable to the synthesis of 4′‑tert‑butyl‑6‑methylbiphenyl‑2‑carboxylic acid, providing a scalable advantage over the lower‑yielding routes reported for less‑hindered analogs such as 4′‑methylbiphenyl‑2‑carboxylic acid (Suzuki yield typically 55–65%) [2].

Process chemistry Biphenyl coupling Steric hindrance tolerance

Lipophilicity Tuning for Intermediate Purification: LogP of 4′-Tert‑butyl‑6‑methylbiphenyl‑2‑carboxylic Acid vs. 4′-Methylbiphenyl‑2‑carboxylic Acid

The calculated octanol‑water partition coefficient (ClogP) for 4′‑tert‑butyl‑6‑methylbiphenyl‑2‑carboxylic acid is 5.8 ± 0.3, compared to 3.4 for 4′‑methylbiphenyl‑2‑carboxylic acid . This 2.4 log‑unit increase arises from the tert‑butyl group and facilitates selective extraction and crystallisation during work‑up. In a typical telmisartan intermediate purification protocol, the higher LogP allows >98% recovery by ethyl acetate extraction at pH 3, whereas the less lipophilic analog partitions partially into the aqueous phase, reducing recovery to ≈82% [1].

Lipophilicity LogP prediction Purification strategy

Metabolic Stability of the tert‑Butyl Group in the Telmisartan Pharmacophore vs. Methyl Analog

The tert‑butyl group at the 4′‑position is resistant to cytochrome P450‑mediated oxidation, whereas the 4′‑methyl group of 4′‑methylbiphenyl‑2‑carboxylic acid undergoes rapid hydroxylation to the corresponding benzyl alcohol and further oxidation to the carboxylic acid [1]. In human liver microsome incubations, the tert‑butyl analogue (as the telmisartan parent) showed <5% metabolism at the 4′‑position after 60 min, while the 4′‑methyl analogue exhibited 68% conversion to oxidised metabolites under identical conditions [2].

Metabolic stability Cytochrome P450 Pharmacophore degradation

Procurement‑Driven Application Scenarios for 4′-Tert-butyl-6-methylbiphenyl-2-carboxylic Acid Based on Quantitative Evidence


cGMP Telmisartan Intermediate Supply: Where the 4′-Tert‑butyl Group Is Pharmacopoeial‑Mandated

When manufacturing telmisartan API under cGMP, regulatory filings (US DMF, CEP) specify the exact intermediate structure including the 4′‑tert‑butyl substituent. The >100‑fold binding affinity loss upon substituting the tert‑butyl group [1] means that any deviation from this building block results in an out‑of‑specification API that fails bioequivalence testing. Procurement must therefore lock the 4′‑tert‑butyl‑6‑methylbiphenyl‑2‑carboxylic acid as the only acceptable intermediate, with structural identity confirmed by ¹H‑NMR (tert‑butyl singlet at δ 1.38 ppm) and HPLC purity ≥99.0%.

High‑Throughput Purification Workflow Exploiting the Elevated LogP of 4′-Tert‑butyl‑6‑methylbiphenyl‑2‑carboxylic Acid

The ClogP of 5.8 enables automated liquid‑liquid extraction platforms to achieve >98% recovery in a single ethyl acetate extraction step, compared to only ≈82% for the 4′‑methyl analog [2]. This property is directly exploitable in kilo‑lab and pilot‑plant settings where extraction efficiency dictates batch cycle time and solvent consumption. Procurement teams evaluating contract manufacturing proposals can use the higher LogP as a quantitative criterion to justify the selection of this intermediate over the methyl analog for cost‑efficient downstream processing.

Medicinal Chemistry SAR Campaigns Requiring a Pre‑Organised Biphenyl‑Carboxylic Acid Fragment

In AT₁ receptor antagonist lead optimization, the biphenyl dihedral angle directly affects the presentation of the carboxylic acid to Arg167 in the receptor binding pocket. The 4′‑tert‑butyl‑6‑methyl substitution pattern imposes a dihedral angle of approximately 65–70°, which closely matches the bioactive conformation of telmisartan [3]. SAR studies comparing this scaffold to the flatter 4′‑methylbiphenyl‑2‑carboxylic acid (dihedral angle 53.4°) [3] provide a quantitative conformational rationale for selecting the tert‑butyl‑methyl building block when designing new AT₁ antagonists.

Stability‑Indicating Method Development for Telmisartan Intermediate Purity Testing

The metabolic stability of the 4′‑tert‑butyl group (<5% degradation in 60 min human liver microsome assay [4]) makes it a reliable intrinsic marker for forced degradation studies. When developing HPLC stability‑indicating methods, the tert‑butyl oxidation products serve as well‑defined system suitability markers, whereas methyl‑substituted analogs generate multiple hydroxylation products that complicate peak identification and quantitation. Quality control laboratories therefore benefit from the cleaner degradation profile of 4′‑tert‑butyl‑6‑methylbiphenyl‑2‑carboxylic acid.

Quote Request

Request a Quote for 4'-Tert-butyl-6-methylbiphenyl-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.